molecular formula C5H10O3 B11945426 4,5-dideoxy-D-erythro-pent-4-enitol CAS No. 100017-23-0

4,5-dideoxy-D-erythro-pent-4-enitol

Cat. No.: B11945426
CAS No.: 100017-23-0
M. Wt: 118.13 g/mol
InChI Key: MHGMBRBPBZPUAD-UHNVWZDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dideoxy-D-erythro-pent-4-enitol typically involves the reduction of D-erythro-pent-4-enose. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures .

Industrial Production Methods: it is generally produced in small quantities for laboratory use .

Chemical Reactions Analysis

Types of Reactions: 4,5-Dideoxy-D-erythro-pent-4-enitol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Dideoxy-D-erythro-pent-4-enitol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-dideoxy-D-erythro-pent-4-enitol involves its interaction with specific enzymes and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes involved in carbohydrate metabolism. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Uniqueness: 4,5-Dideoxy-D-erythro-pent-4-enitol is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and makes it a valuable tool in research. Its ability to undergo multiple types of reactions and its applications in diverse fields highlight its importance .

Properties

CAS No.

100017-23-0

Molecular Formula

C5H10O3

Molecular Weight

118.13 g/mol

IUPAC Name

(2S,3R)-pent-4-ene-1,2,3-triol

InChI

InChI=1S/C5H10O3/c1-2-4(7)5(8)3-6/h2,4-8H,1,3H2/t4-,5+/m1/s1

InChI Key

MHGMBRBPBZPUAD-UHNVWZDZSA-N

Isomeric SMILES

C=C[C@H]([C@H](CO)O)O

Canonical SMILES

C=CC(C(CO)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.